Chlorobutanol

Description

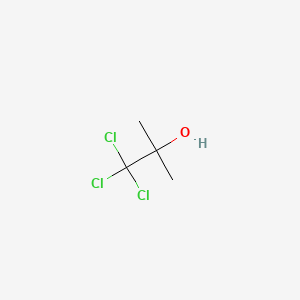

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trichloro-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl3O/c1-3(2,8)4(5,6)7/h8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSASVXMJTNOKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041217 | |

| Record name | 1,1,1-Trichloro-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to white solid; [Merck Index] Crystalline solid; [MSDSonline] | |

| Record name | Chlorobutanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

167 °C | |

| Record name | Chlorobutanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11386 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN COLD WATER, SOL IN HOT WATER, 1 G IN 125 ML WATER; SOL IN VOLATILE OILS, Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils., Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils., For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page. | |

| Record name | CHLORETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.83 [mmHg] | |

| Record name | Chlorobutanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

NEEDLES (WATER+1), Crystals, COLORLESS TO WHITE, Colorless to white crystals | |

CAS No. |

57-15-8, 6001-64-5, 1320-66-7 | |

| Record name | Chlorobutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorobutanol [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorobutanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11386 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorobutanol hemihydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorobutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorobutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorobutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1,1-trichloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trichloro-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorbutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM4YQM8WRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

97 °C, MP: 77 °C (HYDRATE); HYGROSCOPIC, MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/ | |

| Record name | Chlorobutanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11386 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORETONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Chlorobutanol: Mechanism, Protocols, and Data

Abstract: Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a versatile organic compound with significant applications in the pharmaceutical industry, primarily as an antimicrobial preservative in injectable, ophthalmic, and intranasal formulations.[1][2] It also possesses mild sedative, hypnotic, and local anesthetic properties.[1][3][4] The synthesis of this compound is a classic example of a base-catalyzed nucleophilic addition reaction, first accomplished in 1881.[4] This technical guide provides an in-depth examination of the synthesis mechanism, detailed experimental protocols derived from scientific literature, and a summary of relevant quantitative data for researchers, scientists, and drug development professionals.

The Core Synthesis Mechanism

The industrial and laboratory-scale synthesis of this compound is achieved through the reaction of acetone and chloroform in the presence of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[3][4][5][6] The reaction is a nucleophilic addition to the carbonyl group of acetone.[1][3][7][8][9]

The mechanism proceeds in three primary steps:

-

Formation of the Nucleophile: The strong base, typically hydroxide (OH⁻) from KOH, abstracts the acidic proton from chloroform (CHCl₃). This deprotonation generates a trichloromethyl carbanion (:CCl₃⁻), which serves as the potent nucleophile in the reaction.[10][11] The acidic nature of chloroform's proton is due to the inductive effect of the three electron-withdrawing chlorine atoms and the stabilization of the resulting carbanion.[12]

-

Nucleophilic Attack: The trichloromethyl carbanion attacks the electrophilic carbonyl carbon of the acetone molecule.[3][10] This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral trichloromethyl alkoxide intermediate.[13]

-

Protonation: The alkoxide intermediate is a strong base and is subsequently protonated by a proton source in the reaction medium, typically a water molecule formed during the initial deprotonation of chloroform or from the solvent. This final step yields the tertiary alcohol, 1,1,1-trichloro-2-methyl-2-propanol (this compound).[3]

Experimental Protocols

The synthesis of this compound requires careful control of reaction conditions, particularly temperature, to maximize yield and minimize side reactions.[10] Low temperatures (typically below 0°C) are favored.[14][15][16] Below are selected protocols from the literature.

Protocol 1: Small-Scale Synthesis with Alcoholic KOH

This method utilizes an alcoholic solution of KOH, which can accelerate the reaction.[1][8][9]

-

Reagents and Equipment:

-

Acetone: 5 mL

-

Chloroform: 2 mL

-

Potassium Hydroxide (KOH): 0.35 g

-

Ethanol (Rectified Spirit): ~5 mL

-

Dry conical flask, filter apparatus, water bath, recrystallization apparatus.

-

-

Methodology:

-

Combine 5 mL of acetone and 2 mL of chloroform in a dry conical flask.[1][9][17]

-

Separately, prepare an alcoholic KOH solution by dissolving 0.35 g of KOH in the minimum amount of ethanol (~5 mL).[1][9][17]

-

Slowly add the alcoholic KOH solution to the cooled acetone-chloroform mixture while stirring.[1][9][17]

-

A white precipitate of potassium chloride (KCl) will form.[1][17] Filter the precipitate and wash it with a small portion of acetone.[1][9][17]

-

Evaporate the solvent from the filtrate using a water bath to obtain the crude this compound.[1][9][17]

-

Purify the product by recrystallization from a mixture of water and ethanol.[1][9][17][18]

-

Protocol 2: Synthesis with Solid KOH

This protocol uses solid, powdered KOH as the base catalyst.[7][19]

-

Reagents and Equipment:

-

Chloroform: 11 mL

-

Potassium Hydroxide (KOH), solid: 1 g

-

Acetone: 14 mL

-

Round bottom flask, filtration apparatus.

-

-

Methodology:

-

Take 11 mL of chloroform and 1 g of solid KOH in a round bottom flask.[7][19]

-

Shake the flask until the potassium hydroxide dissolves.[7][19]

-

Add 14 mL of acetone to the mixture and shake for 15 minutes.[7][19]

-

Allow the mixture to stand for approximately 30 minutes, during which time crystals of this compound will separate out.[7][19]

-

Collect the product by filtration and proceed with purification as needed.

-

Protocol 3: Optimized High-Yield Synthesis

This procedure, reported to achieve a yield of 66.5%, emphasizes precise molar ratios and temperature control.[14]

-

Reagents and Equipment:

-

Chloroform, Acetone, and powdered Potassium Hydroxide (Molar ratio of 1 : 5 : 0.27)

-

Reaction vessel with stirring and temperature control.

-

-

Methodology:

-

Prepare a mixture of acetone and chloroform in a 5:1 molar ratio.[14]

-

Cool the reaction mixture to a temperature between -5°C and 2°C.[14]

-

Slowly add powdered KOH (0.27 moles per mole of chloroform) to the cooled mixture while maintaining the low temperature.[14]

-

After the reaction is complete, proceed with work-up steps including filtration of KCl and purification of the product by recrystallization or sublimation.[4][16]

-

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 1,1,1-Trichloro-2-methylpropan-2-ol | [1][8][] |

| CAS Number | 57-15-8 | [4][21] |

| Molecular Formula | C₄H₇Cl₃O | [4][22] |

| Molar Mass | 177.45 g·mol⁻¹ | [4][22] |

| Appearance | White, crystalline solid with a camphor-like odor | [1][4][9][16] |

| Melting Point | 95-99 °C (anhydrous); ~78 °C (hemihydrate) | [1][4][19][21][23] |

| Boiling Point | 167 °C (with some decomposition) | [1][4][21][22] |

| Solubility | Freely soluble in alcohol, ether, chloroform, acetone; Slightly soluble in cold water (1:125); More soluble in hot water. | [1][4][9][21][22] |

Table 2: Summary of Reported Synthesis Conditions and Yields

| Reactant Molar Ratio (CHCl₃:Acetone:KOH) | Temperature | Catalyst Form | Reported Yield (%) | Reference |

| 1 : 5 : 0.27 | -5°C to 2°C | Powdered KOH | 66.5 | [14] |

| Not specified | -5°C | KOH | 59.4 | [23] |

| Not specified | <0°C | KOH | 54.0 | [11] |

Reaction Kinetics and Stability

While the synthesis is robust, the stability of the final product is a critical consideration for its use in pharmaceutical formulations. The degradation of this compound in aqueous solutions is understood to be a specific hydroxide-ion-catalyzed reaction.[24][25][26] The overall rate equation for its degradation is:

Rate = k₁[this compound] + k₂[this compound][OH⁻] [24][25]

This indicates that the stability of this compound is highly dependent on the pH of the solution. It is significantly more stable in acidic conditions than in neutral or basic conditions.

Table 3: pH-Dependent Stability of this compound in Aqueous Solution at 25°C

| pH | Calculated Half-Life | Reference |

| 3.0 | 90 years | [24][25] |

| 7.5 | 0.23 years (approx. 84 days) | [24][25] |

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. phexcom.com [phexcom.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. openpr.com [openpr.com]

- 6. This compound | PPTX [slideshare.net]

- 7. pharmrecord.com [pharmrecord.com]

- 8. docsity.com [docsity.com]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. quora.com [quora.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. ncert.nic.in [ncert.nic.in]

- 14. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 15. This compound (hemihydrate) | Benchchem [benchchem.com]

- 16. prepchem.com [prepchem.com]

- 17. scribd.com [scribd.com]

- 18. uoanbar.edu.iq [uoanbar.edu.iq]

- 19. This compound Synthesis - Pharmacy Infoline [pharmacyinfoline.com]

- 21. This compound [drugfuture.com]

- 22. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. tpcj.org [tpcj.org]

- 24. researchgate.net [researchgate.net]

- 25. semanticscholar.org [semanticscholar.org]

- 26. THE KINETICS OF DEGRADATION OF this compound - ProQuest [proquest.com]

physical and chemical properties of chlorobutanol

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorobutanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (1,1,1-trichloro-2-methyl-2-propanol) is a versatile organic compound widely utilized in the pharmaceutical and cosmetic industries.[1][2] It functions primarily as an antimicrobial preservative in parenteral, ophthalmic, and other dosage forms, typically at a concentration of 0.5% w/v.[3][] Beyond its preservative capabilities, this compound also exhibits mild sedative, hypnotic, and local anesthetic properties.[1][5][6]

This technical guide provides a comprehensive overview of the core . It is designed to be a key resource for researchers, formulation scientists, and quality control professionals, offering detailed data, experimental methodologies, and visual representations of its fundamental chemical processes.

Physical Properties

This compound is a white, crystalline solid with a characteristic camphor-like odor and taste.[2][7][8] It exists in both anhydrous and hemihydrate forms, which differ in their melting points.[3][8] A critical physical characteristic is its tendency to sublime readily, even at room temperature, which requires storage in well-closed containers.[3][8][9]

Tabulated Physical Data

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value (Anhydrous) | Value (Hemihydrate) | Reference(s) |

| Molecular Formula | C₄H₇Cl₃O | C₄H₇Cl₃O · ½H₂O | [7][8][10] |

| Molecular Weight | 177.46 g/mol | 186.47 g/mol | [7][8][11] |

| Appearance | Colorless or white crystals | Colorless or white crystals | [1][8] |

| Odor | Camphoraceous | Camphoraceous | [1][7] |

| Melting Point | 95–99 °C | 76–78 °C | [1][3][6] |

| Boiling Point | 167 °C | N/A | [1][3][7] |

| pKa (Strongest Acidic) | 12.59 | N/A | [5] |

| LogP (Octanol-Water) | 1.75 - 2.31 | N/A | [5][7] |

| Vapor Pressure | 0.83 mmHg (at 25 °C) | N/A | [7] |

| Refractive Index | 1.4339 (at 25 °C) | N/A | [3][7] |

Solubility Profile

This compound's solubility is a key consideration for formulation development. It is sparingly soluble in cold water but its solubility increases in hot water.[7][12] It is freely soluble in various organic solvents.

| Solvent | Solubility (at 20-25 °C) | Reference(s) |

| Water | 1 g in 125 mL (approx. 0.8% w/v) | [3][7][8] |

| Ethanol (95%) | 1 g in 1 mL | [3][8] |

| Glycerin | 1 g in 10 mL | [3][8][12] |

| Chloroform | Freely Soluble | [3][8] |

| Ether | Freely Soluble | [3][8] |

| Acetone | Soluble | [7][9] |

| Volatile Oils | Freely Soluble | [3][7] |

Chemical Properties and Behavior

Synthesis

This compound is synthesized via a base-catalyzed nucleophilic addition reaction. The process involves the reaction of acetone and chloroform in the presence of a strong base, such as potassium hydroxide or sodium hydroxide.[1][3][13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. phexcom.com [phexcom.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound [drugfuture.com]

- 7. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. athenstaedt.de [athenstaedt.de]

- 9. This compound - Sciencemadness Wiki [sciencemadness.org]

- 10. GSRS [precision.fda.gov]

- 11. This compound USP Reference Standard CAS 6001-64-5 Sigma-Aldrich [sigmaaldrich.com]

- 12. chembk.com [chembk.com]

- 13. This compound Synthesis - Pharmacy Infoline [pharmacyinfoline.com]

A Deep Dive into Chlorobutanol: A Technical Guide to the Hemihydrate and Anhydrous Forms for Researchers

For Immediate Release

This technical guide provides an in-depth comparison of chlorobutanol hemihydrate and its anhydrous form, offering critical data and methodologies for researchers, scientists, and drug development professionals. This document outlines the key physicochemical differences, analytical characterization techniques, and biological mechanisms of these two forms of the widely used pharmaceutical preservative.

Introduction: Understanding the Two Forms of this compound

This compound, chemically known as 1,1,1-trichloro-2-methyl-2-propanol, is a versatile compound employed as a preservative in pharmaceutical formulations due to its bacteriostatic and fungistatic properties. It exists in two principal solid-state forms: the hemihydrate (C₄H₇Cl₃O · 0.5H₂O) and the anhydrous form (C₄H₇Cl₃O). The presence or absence of water in the crystal lattice significantly influences the physical properties of the compound, which can have implications for formulation, stability, and manufacturing. The anhydrous form is particularly useful in formulations where the absence of water is desired[1].

Physicochemical Properties: A Quantitative Comparison

The fundamental differences between the hemihydrate and anhydrous forms of this compound are best illustrated by their distinct physicochemical properties. These properties are crucial for selecting the appropriate form for a specific research or development application.

| Property | This compound Hemihydrate | This compound Anhydrous | Source(s) |

| Chemical Formula | C₄H₇Cl₃O · 0.5H₂O | C₄H₇Cl₃O | [1] |

| Molecular Weight | 186.46 g/mol | 177.46 g/mol | [1] |

| Melting Point | ~76-78 °C | ~95-97 °C | [2][3] |

| Water Content | 4.5% - 5.5% | < 1.0% | [4] |

| Stability | Stable for up to 5 years under ICH conditions | Stable for up to 3 years under ICH conditions; hygroscopic | [1] |

Solubility Profile at 20°C:

| Solvent | Solubility (Anhydrous & Hemihydrate) | Source(s) |

| Water | 1 in 125 | [5] |

| Ethanol (95%) | 1 in 1 | [5] |

| Chloroform | Freely soluble | [1] |

| Ether | Freely soluble | [1] |

| Glycerin | 1 in 10 | [1] |

| Volatile Oils | Freely soluble | [1] |

Synthesis and Preparation of Hemihydrate and Anhydrous Forms

The synthesis of this compound is typically achieved through the nucleophilic addition of chloroform to acetone in the presence of a strong base, such as potassium hydroxide. This reaction generally yields the hemihydrate form when performed in the presence of water.

Experimental Protocol: Synthesis of this compound Hemihydrate

Materials:

-

Acetone

-

Chloroform

-

Potassium hydroxide (KOH), powdered

-

Ethanol (optional, for preparing alcoholic KOH)

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator or water bath

Procedure:

-

In a dry conical flask, combine 5 mL of acetone and 2 mL of chloroform.

-

Cool the mixture in an ice bath.

-

Prepare an alcoholic solution of KOH by dissolving 0.35 g of KOH in the minimum amount of ethanol (approximately 5 mL).

-

Slowly add the alcoholic KOH solution to the cooled acetone-chloroform mixture with continuous stirring.

-

A white precipitate of potassium chloride (KCl) will form.

-

Filter the precipitate and wash it with a small portion of cold acetone.

-

The filtrate is then concentrated by evaporating the solvent using a water bath or rotary evaporator.

-

The resulting crude this compound can be recrystallized from a mixture of water and ethanol to yield purified this compound hemihydrate crystals[5].

Experimental Protocol: Preparation of Anhydrous this compound

Materials:

-

This compound hemihydrate

-

A suitable drying agent (e.g., anhydrous sodium sulfate, phosphorus pentoxide)

-

Vacuum desiccator or vacuum oven

Procedure:

-

Place the this compound hemihydrate in a vacuum desiccator containing a strong desiccant like phosphorus pentoxide.

-

Apply a vacuum to the desiccator and allow the material to dry for an extended period (e.g., 24-48 hours) until a constant weight is achieved.

-

Alternatively, the hemihydrate can be carefully dried in a vacuum oven at a temperature below its melting point (e.g., 40-50 °C) until the theoretical amount of water has been removed.

-

Due to the hygroscopic nature of the anhydrous form, it should be handled and stored in a dry environment (e.g., a glove box or desiccator) to prevent rehydration[1].

Analytical Characterization: Differentiating the Two Forms

A suite of analytical techniques can be employed to definitively distinguish between the hemihydrate and anhydrous forms of this compound.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC): DSC is a powerful tool for identifying the two forms based on their different melting points. The hemihydrate will exhibit an endothermic peak corresponding to its melting point around 76-78 °C, while the anhydrous form will show a sharper endotherm at a higher temperature, approximately 95-97 °C.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. When analyzing this compound hemihydrate, a weight loss of approximately 4.8% (corresponding to the loss of 0.5 moles of water) would be observed before the compound melts and eventually sublimes or decomposes at higher temperatures. The anhydrous form will not show this initial weight loss step.

Detailed Methodology for Thermal Analysis:

-

Instrument: A calibrated Differential Scanning Calorimeter and Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum pan. For DSC, the pan is typically crimped with a lid, which may have a pinhole to allow for the escape of volatiles. For TGA, an open pan is used.

-

DSC Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the melting point of the anhydrous form (e.g., 120 °C) at a controlled heating rate, typically 10 °C/min.

-

Atmosphere: An inert atmosphere, such as nitrogen, is used with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

TGA Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a temperature where complete decomposition or sublimation occurs (e.g., 200 °C) at a heating rate of 10 °C/min.

-

Atmosphere: An inert nitrogen atmosphere with a flow rate of 20-50 mL/min.

-

X-ray Powder Diffraction (XRPD)

XRPD is the gold standard for solid-state characterization. The hemihydrate and anhydrous forms of this compound will have distinct crystal lattices, resulting in unique diffraction patterns. The positions (2θ values) and relative intensities of the diffraction peaks serve as a fingerprint for each crystalline form.

Detailed Methodology for XRPD:

-

Instrument: A powder X-ray diffractometer.

-

Sample Preparation: The this compound powder is gently packed into a sample holder. Care should be taken to create a flat, even surface to minimize preferred orientation effects.

-

Experimental Conditions:

-

X-ray Source: Typically a Cu Kα radiation source (λ = 1.54 Å) is used.

-

Scan Range: Data is collected over a 2θ range of approximately 2° to 40°.

-

Scan Speed: A scan speed of 1-2°/min is common for routine analysis.

-

Spectroscopic Techniques: FT-IR, Raman, and ssNMR

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate the two forms by probing the molecular vibrations. The presence of water in the hemihydrate will give rise to characteristic O-H stretching and bending vibrations in the FT-IR and Raman spectra, which will be absent in the spectrum of the anhydrous form. Additionally, subtle shifts in the vibrational modes of the this compound molecule itself may be observed due to the different crystal packing environments.

Detailed Methodology for FT-IR and Raman Spectroscopy:

-

Instrument: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory, and a Raman spectrometer.

-

Sample Preparation:

-

FT-IR (ATR): A small amount of the powder is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

-

Raman: The powder can be placed in a glass vial or pressed into a pellet for analysis.

-

-

Experimental Conditions:

-

FT-IR: Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A number of scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

Raman: A laser of a specific wavelength (e.g., 785 nm) is used for excitation. Spectra are collected over a relevant Raman shift range (e.g., 100-3500 cm⁻¹).

-

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is a powerful technique for characterizing the solid state. The ¹³C and ¹H ssNMR spectra of the hemihydrate and anhydrous forms will differ due to the different local chemical environments of the nuclei in their respective crystal lattices. This can manifest as changes in chemical shifts and the appearance of distinct sets of resonances for each form.

Detailed Methodology for ssNMR:

-

Instrument: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

-

Sample Preparation: The this compound powder is packed into a zirconia rotor.

-

Experimental Conditions:

-

Nuclei: ¹³C and ¹H are the most common nuclei for analysis of organic molecules.

-

Technique: Cross-polarization magic-angle spinning (CP/MAS) is a standard technique to enhance the signal of less abundant nuclei like ¹³C.

-

Spinning Speed: The rotor is spun at a high speed (e.g., 5-15 kHz) at the "magic angle" (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.

-

Biological Mechanism of Action and Signaling Pathways

This compound's primary role as a preservative stems from its ability to disrupt microbial cell membranes. However, studies have also indicated more specific interactions with cellular signaling pathways.

Antimicrobial Mechanism of Action

As a lipophilic molecule, this compound can intercalate into the lipid bilayer of microbial cell membranes. This disruption increases membrane permeability, leading to the leakage of essential intracellular components and ultimately cell death.

Antimicrobial mechanism of this compound.

Interaction with Cellular Signaling Pathways

Research has shown that this compound can have effects on mammalian cells, including influencing intracellular calcium dynamics. It has been observed to inhibit the secretory response to certain secretagogues and modulate cytoplasmic Ca²⁺ concentration. This suggests a potential interaction with G-protein coupled receptor (GPCR) signaling pathways.

Potential interaction of this compound with GPCR signaling.

Summary and Conclusion

The choice between this compound hemihydrate and its anhydrous form is a critical consideration in pharmaceutical research and development. The hemihydrate is the more commonly synthesized and potentially more stable form under ambient conditions, while the anhydrous form offers advantages in non-aqueous formulations where water content is a concern. A thorough understanding of their distinct physicochemical properties, enabled by the analytical techniques detailed in this guide, is paramount for rational formulation design and ensuring product quality and stability. Furthermore, an awareness of the biological mechanisms of action, including both the broad antimicrobial effects and the more subtle interactions with cellular signaling pathways, provides a comprehensive picture for the research scientist. This guide serves as a foundational resource for the effective utilization and characterization of these two important pharmaceutical excipients.

References

The Antimicrobial Action of Chlorobutanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) is a well-established preservative used in pharmaceutical, cosmetic, and other industrial applications.[1][2][3] Its broad-spectrum antimicrobial activity against bacteria and fungi makes it a valuable excipient in multi-dose formulations, ophthalmic solutions, and injectables.[2][4] This technical guide provides an in-depth exploration of the current understanding of this compound's antimicrobial mechanism of action, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Antimicrobial Action

The primary antimicrobial effect of this compound is attributed to its ability to disrupt the microbial cell membrane.[5][6] As a lipophilic molecule, it readily partitions into the lipid bilayer of the cell membrane, increasing its fluidity and permeability. This disruption of the membrane's structural integrity leads to the leakage of essential intracellular components and ultimately results in cell lysis.[5][6]

Secondary mechanisms that may contribute to its antimicrobial properties include the denaturation of microbial proteins and the inhibition of cellular respiration.[7][8]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound has been quantified against a range of microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 1250[5] |

| Staphylococcus aureus (ATCC 25923) | Gram-positive Bacteria | 1250[5] |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | 1250[5] |

| Candida albicans | Yeast (Fungus) | 2500[5] |

| Aspergillus niger | Mold (Fungus) | 2500[5] |

Experimental Protocols

The following sections detail representative experimental protocols that can be employed to investigate the antimicrobial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

a. Preparation of Materials:

-

This compound stock solution (e.g., 10,000 µg/mL in a suitable solvent).

-

Test microorganisms (e.g., E. coli, S. aureus).

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

b. Inoculum Preparation:

-

Culture the test microorganism overnight in the appropriate broth.

-

Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL. This can be standardized using a spectrophotometer to measure optical density (e.g., OD600 of 0.08-0.1 for bacteria).

c. Assay Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

-

Add 100 µL of the standardized inoculum to each well.

-

Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.

Assessment of Cell Membrane Disruption

This protocol describes the use of scanning electron microscopy (SEM) to visualize the effects of this compound on bacterial cell morphology.

a. Sample Preparation:

-

Grow the test bacteria to the mid-logarithmic phase.

-

Expose the bacterial cells to a sub-lethal concentration of this compound (e.g., 0.5 x MIC) for a defined period (e.g., 2-4 hours). A control sample with no this compound should be run in parallel.

-

Harvest the cells by centrifugation.

-

Wash the cells with phosphate-buffered saline (PBS).

b. Fixation and Dehydration:

-

Fix the cells with a solution of 2.5% glutaraldehyde in PBS for 2 hours at 4°C.

-

Wash the cells again with PBS.

-

Dehydrate the cells through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

c. Drying and Coating:

-

Critical point dry the samples.

-

Mount the dried samples on stubs and coat them with a thin layer of gold-palladium.

d. Imaging:

-

Observe the samples under a scanning electron microscope.

-

Look for morphological changes such as cell shrinkage, surface roughening, blebbing, or lysis in the this compound-treated cells compared to the untreated control.[9]

Evaluation of Protein Denaturation

This protocol outlines an in vitro assay to assess the ability of this compound to inhibit heat-induced protein denaturation.

a. Reagents:

-

Bovine serum albumin (BSA) solution (0.5% w/v).

-

This compound solutions at various concentrations.

-

Phosphate buffered saline (PBS, pH 7.4).

-

Spectrophotometer.

b. Assay Procedure:

-

Prepare a reaction mixture containing 1 mL of BSA solution and 1 mL of the this compound solution at different concentrations.

-

A control group should be prepared with 1 mL of BSA solution and 1 mL of PBS.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 72°C for 5 minutes.

-

After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

-

The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Visualizations

Conclusion

This compound exerts its antimicrobial effect primarily through the disruption of the cell membrane, leading to increased permeability and cell death. This activity is supported by quantitative MIC data against a variety of microorganisms. The experimental protocols provided in this guide offer a framework for researchers to further investigate and confirm the mechanisms of action of this widely used preservative. A thorough understanding of its antimicrobial properties is essential for its effective and safe use in pharmaceutical and cosmetic formulations.

References

- 1. Frontiers | Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth [frontiersin.org]

- 2. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. zenodo.org [zenodo.org]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative study of the protein denaturing ability of different organic cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anesthetic Properties of Chlorobutanol

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Understanding Chlorobutanol's Anesthetic Properties

Introduction

This compound (1,1,1-Trichloro-2-methyl-2-propanol) is a tertiary alcohol historically utilized for its sedative, hypnotic, and weak local anesthetic properties.[1][2] Structurally similar to chloral hydrate, it also possesses significant antibacterial and antifungal capabilities, leading to its widespread use as a preservative in injectable, ophthalmic, and cosmetic formulations, typically at a concentration of 0.5%.[1][3][4] While its preservative function is well-established, a deeper understanding of its anesthetic mechanisms is crucial for drug development professionals, particularly concerning its contribution to the analgesic profile of formulations and its potential systemic effects. This guide provides a technical overview of the core mechanisms underlying this compound's anesthetic action, supported by quantitative data and detailed experimental protocols.

Core Anesthetic Mechanisms of Action

This compound's anesthetic and analgesic effects are not attributed to a single molecular target but rather a combination of actions on several key components of the nervous system that regulate neuronal excitability.

Inhibition of Voltage-Gated Sodium Channels (VGSCs)

A primary mechanism for the local anesthetic action of this compound is the inhibition of voltage-gated sodium channels.[5] These channels are critical for the initiation and propagation of action potentials in neurons. By blocking these channels, this compound reduces the influx of sodium ions, thereby increasing the threshold for excitation and dampening nerve impulse transmission.

Research involving mammalian Nav1.2 channels expressed in Xenopus oocytes has demonstrated that this compound reversibly inhibits both closed, resting channels and inactivated channels in a concentration-dependent manner.[5] A notable finding is that its mechanism differs from classic local anesthetics; it demonstrates little to no state-dependent or use-dependent block, meaning its inhibitory action is not significantly enhanced by the repetitive firing of neurons.[5] However, it does cause a slight shift in the voltage dependence of activation in the depolarizing direction.[5] This inhibition of sodium channels likely contributes significantly to the analgesic component it adds to parenteral solutions.[5]

Probable Modulation of GABA-A Receptors

While direct studies are limited, substantial evidence suggests that this compound likely potentiates the function of gamma-aminobutyric acid type A (GABA-A) receptors. This hypothesis is based on its structural similarity to other halogenated anesthetics and to trichloroethanol, the active metabolite of chloral hydrate, which is a known positive allosteric modulator of GABA-A receptors.[6][7][8]

GABA-A receptors are ligand-gated ion channels that, upon binding the inhibitory neurotransmitter GABA, open to allow chloride ions (Cl-) to enter the neuron.[9] This influx of negative ions causes hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and thus reducing overall neuronal excitability.[9][10] General anesthetics that act on GABA-A receptors typically enhance the receptor's response to GABA, prolonging the duration of the Cl- current.[9][11] This modulation of GABAergic inhibition is a cornerstone of the sedative and hypnotic effects of many anesthetic agents.[12]

dot

Caption: Proposed mechanisms of this compound's anesthetic action.

Effects on Other Ion Channels and Cell Membranes

This compound's activity is not limited to sodium and GABA-A channels.

-

hERG Potassium Channels: It has been shown to inhibit hERG (human Ether-à-go-go-Related Gene) potassium currents with IC50 values in the millimolar range.[13] This action is primarily of concern for cardiac safety, as hERG channel blockade can lead to QT interval prolongation.[13][14]

-

Calcium Channels: The potential for torsadogenic effects from hERG blockade can sometimes be counterbalanced by effects on other channels, such as L-type calcium channels.[13] While specific data on this compound's direct action on calcium channels is sparse, this interaction is a key consideration in its overall pharmacological profile.

-

General Membrane Effects: As a detergent-like molecule, this compound can disrupt the lipid structure of cell membranes, increasing permeability and leading to cell lysis at higher concentrations.[2][3][4] This non-specific interaction with the lipid bilayer may also contribute to its anesthetic effects, consistent with older theories of anesthesia related to membrane fluidization.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacological effects and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency on Key Ion Channels

| Molecular Target | Effect | Concentration / IC50 | Species / Model | Reference |

|---|---|---|---|---|

| Nav1.2 Sodium Channel (Resting) | Inhibition | 3.91 ± 0.31 mM | Mammalian (expressed in Xenopus oocytes) | [5] |

| Nav1.2 Sodium Channel (Inactivated) | Inhibition | 4.13 ± 0.63 mM | Mammalian (expressed in Xenopus oocytes) | [5] |

| hERG Potassium Channel | Inhibition | 4.4–7.4 mM | Human (cell lines) | [13] |

| Myocardial Contractility | 30% Decrease | ~2.8 mM (500 µg/ml) | Rat, Toad, Frog (in vitro) |[13] |

Table 2: Summary of Pharmacokinetic Parameters (Human, Oral Administration)

| Parameter | Value | Reference |

|---|---|---|

| Terminal Elimination Half-Life (t½) | 10.3 ± 1.3 days | [4] |

| Volume of Distribution (Vd) | 233 ± 141 L | [4] |

| Plasma Protein Binding | 57 ± 3% | [4] |

| Clearance | 11.6 ± 1.0 mL/min | [4] |

| Metabolism | Glucuronidation and Sulphation |[4] |

Note: The exceptionally long half-life limits its use as a systemic sedative due to significant accumulation.[2][3][4]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments relevant to assessing this compound's anesthetic properties.

Protocol 1: In Vitro Evaluation of Sodium Channel Blockade using Two-Electrode Voltage Clamp (TEVC)

This protocol is based on the methodology used to determine the IC50 of this compound on Nav1.2 channels.[5]

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium channels expressed in a heterologous system.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the mammalian Nav1.2 alpha subunit

-

Two-electrode voltage clamp (TEVC) amplifier and data acquisition system

-

Microinjection apparatus

-

Recording chamber and perfusion system

-

Standard oocyte Ringer's solution (ND96)

-

This compound stock solution (e.g., 1 M in DMSO) and serial dilutions

Methodology:

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject each oocyte with cRNA encoding the Nav1.2 sodium channel alpha subunit.

-

Incubation: Incubate the injected oocytes for 2-4 days at 18°C to allow for robust channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3 M KCl.

-

Using the TEVC amplifier, clamp the oocyte's membrane potential at a holding potential of -100 mV.

-

Apply a standard depolarization protocol (e.g., step to 0 mV for 50 ms) to elicit an inward sodium current.

-

-

Data Collection:

-

Baseline: Record the peak inward sodium current under control conditions (perfusion with ND96).

-

Drug Application: Perfuse the chamber with known concentrations of this compound (e.g., ranging from 0.03 to 10 mM) and record the sodium current at each concentration until a steady-state block is achieved.[5]

-

Washout: Perfuse with ND96 solution to test for the reversibility of the channel block.

-

-

Data Analysis:

-

Measure the peak current amplitude at each this compound concentration.

-

Normalize the current to the baseline control.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

Analyze changes in voltage-dependence of activation and inactivation by applying a series of voltage steps before and during drug application.

-

dot

Caption: Experimental workflow for TEVC analysis of this compound.

Protocol 2: In Vivo Assessment of Topical Anesthetic Efficacy using Quantitative Sensory Testing (QST)

This protocol is a generalized framework for testing the local anesthetic efficacy of a topical formulation containing this compound, adapted from clinical study designs.[15]

Objective: To quantify changes in sensory thresholds and pain perception following the application of a topical anesthetic.

Materials:

-

Human volunteers (following ethical approval)

-

Topical formulation containing this compound

-

Placebo gel/cream

-

Quantitative Sensory Testing (QST) device (e.g., electronic von Frey anesthesiometer, pressure algometer)

-

Sterile needles for penetration tests

-

Visual Analog Scale (VAS) or Numeric Pain Rating Scale (NRS) for subjective reporting

Methodology:

-

Study Design: Employ a double-blind, placebo-controlled, randomized cross-over design. Each subject serves as their own control.

-

Test Site Selection: Define a consistent test site on the skin or oral mucosa (e.g., mucogingival fold adjacent to a specific tooth).[15]

-

Baseline Sensory Testing: Before any application, perform a battery of QST measures at the test site:

-

Mechanical Pain Threshold (MPT): Use an electronic von Frey device to apply increasing force until the subject reports the sensation changes from touch to pain.

-

Pressure Pain Threshold (PPT): Use a pressure algometer with a defined probe size to apply increasing pressure until pain is reported.

-

Mechanical Pain Sensitivity (MPS): Apply a standardized painful stimulus (e.g., a specific von Frey filament) and have the subject rate the pain on a VAS/NRS.

-

-

Topical Application:

-

Randomly apply either the this compound formulation or the placebo to the test site for a standardized duration (e.g., 5-10 minutes). The investigator should be blinded to the treatment.[15]

-

-

Post-Application Sensory Testing: Repeat the full battery of QST measures from step 3 at defined time points after the application.

-

Washout and Cross-Over: After a sufficient washout period (e.g., 1-2 weeks), have the subjects return and repeat the procedure with the alternative treatment (placebo or active drug).

-

Data Analysis:

-

Compare the change in MPT, PPT, and MPS scores from baseline to post-application between the this compound and placebo groups.

-

Use appropriate statistical tests (e.g., paired t-tests, ANOVA) to determine if the this compound formulation produced a statistically significant anesthetic effect compared to placebo.

-

Conclusion

This compound exerts its anesthetic and analgesic effects through a multi-target mechanism, with the inhibition of voltage-gated sodium channels being a well-documented and significant pathway.[5] Its structural similarity to known GABAergic modulators strongly suggests that potentiation of GABA-A receptors also contributes to its sedative and hypnotic profile.[6][8] While its actions on other ion channels and general membrane properties are also noted, these appear to be secondary or relevant at higher concentrations. For drug development professionals, it is critical to recognize that this compound's inclusion as a preservative is not pharmacologically inert; it actively contributes to the analgesic and systemic profile of a drug product. Its distinct mechanism of sodium channel blockade and its exceptionally long pharmacokinetic half-life are key considerations for formulation design, safety assessment, and clinical application.[4][5] Future research should focus on direct characterization of its effects on various GABA-A receptor subtypes to fully elucidate its central nervous system effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. isaponline.org [isaponline.org]

- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 7. Potentiation of gamma-aminobutyric acid type A receptor-mediated chloride currents by novel halogenated compounds correlates with their abilities to induce general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. Potentiation of gamma-aminobutyric acidA receptor Cl- current correlates with in vivo anesthetic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurochemical actions of anesthetic drugs on the gamma-aminobutyric acid receptor-chloride channel complex. [vivo.health.unm.edu]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Summary of Torsades de Pointes (TdP) Reports Associated with Intravenous Drug Formulations Containing the Preservative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A New Protocol to Evaluate the Effect of Topical Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Chlorobutanol as a Sedative: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobutanol, chemically known as 1,1,1-trichloro-2-methyl-2-propanol, is a tertiary alcohol first synthesized in 1881 by the German chemist Conrad Willgerodt.[1] Initially investigated for its antiseptic properties, early research at the close of the 19th century unveiled its potent sedative and hypnotic effects, positioning it as a promising alternative to existing therapies. This technical guide provides an in-depth analysis of the foundational research that established this compound, then marketed as "Chloretone," as a sedative agent. It will detail the seminal experimental protocols, present the quantitative data from this early work, and illustrate the logical framework of its synthesis and proposed mechanism of action.

Core Research: The Seminal Work of Houghton and Aldrich (1899)

The most pivotal early investigation into the sedative properties of this compound was conducted by E.M. Houghton and T.B. Aldrich from the laboratories of Parke, Davis & Co. Their findings, published in the Journal of the American Medical Association in 1899 under the title "Chloretone; A New Hypnotic and Anesthetic," laid the groundwork for its clinical use.[2][3][4][5] Their research encompassed both animal and human studies to determine its efficacy and safety as a hypnotic.

Experimental Protocols

The methodologies employed by Houghton and Aldrich, though rudimentary by modern standards, were systematic for their time.

Animal Studies:

-

Subjects: A variety of animals were used, including dogs, rabbits, guinea pigs, and frogs, to observe the general physiological effects of the drug.

-

Administration: this compound was administered orally, rectally, and intravenously to assess its action through different routes.

-

Observation: The primary endpoints were the induction of sleep (hypnosis) and the degree of anesthesia. Researchers noted the onset and duration of sleep, the state of reflexes, and the response to painful stimuli.

-

Physiological Monitoring: Effects on respiration, heart rate, and blood pressure were monitored through direct observation and, in some cases, with kymographic recordings.

Human Studies:

-

Subjects: The initial human trials were conducted on patients in hospital and asylum settings suffering from insomnia.

-

Administration: this compound was administered orally in capsules or dissolved in a suitable solvent.

-

Dosage: Doses typically ranged from 6 to 20 grains (approximately 390 to 1300 mg).

-

Efficacy Assessment: The primary measure of efficacy was the induction of sleep. The researchers recorded the time to sleep onset, the duration of sleep, and the quality of sleep as reported by the patients and observing attendants. Comparisons were often made to the effects of other commonly used hypnotics of the era.

Data Presentation

The quantitative data from Houghton and Aldrich's 1899 paper is summarized below. It is important to note that the data reflects the measurement standards and reporting styles of the late 19th century.

| Parameter | Animal Species | Route of Administration | Dosage | Observed Effects |

| Hypnotic Dose | Dog | Oral | 0.2 to 0.4 g/kg | Sleep induced within 30 minutes, lasting for 5 to 6 hours. Complete anesthesia with higher doses. |

| Rabbit | Oral | 0.3 to 0.5 g/kg | Similar hypnotic effects as observed in dogs. | |

| Physiological Effects | Dog | Intravenous | Not specified in precise dosage | A slight and temporary decrease in blood pressure was noted, followed by a return to normal. Respiration was generally unaffected at hypnotic doses. |

| Human Hypnotic Dose | Human | Oral | 6 to 20 grains (approx. 390-1300 mg) | Promptly induced sleep in cases of insomnia, lasting for several hours without significant side effects upon waking. |

| Clinical Observation | Number of Patients | Dosage Range (grains) | Success Rate in Inducing Sleep | Notable Side Effects Reported in Early Studies |

| Insomnia | Not specified | 10-15 | "Almost uniformly successful" | None of the "depressing effects" associated with chloral hydrate were noted. |

| Pain-related Insomnia | Not specified | 10-20 | Effective in many cases | Gastric irritation was minimal compared to other hypnotics. |

Mandatory Visualizations

Synthesis of this compound

The synthesis of this compound is a base-catalyzed reaction between chloroform and acetone. This process, first described by Willgerodt in 1881, is a nucleophilic addition.[1]

Caption: Synthesis of this compound from Chloroform and Acetone.

Proposed Sedative Mechanism of Action (Early Hypothesis)

Early researchers, including Houghton and Aldrich, did not have the tools to elucidate the precise molecular mechanism of action. Their understanding was based on the observed physiological effects. They hypothesized a general depression of the central nervous system.

Caption: Early Hypothesized Mechanism of this compound's Sedative Effects.

Conclusion

The pioneering research on this compound at the end of the 19th century established it as a potent and, for its time, relatively safe hypnotic and sedative. The work of Houghton and Aldrich was instrumental in its introduction into clinical practice. While the understanding of its mechanism of action was limited, their experimental approach provided the necessary evidence of its therapeutic potential. Subsequent research has further elucidated its pharmacological profile, including its action on cell membranes and ion channels. However, the early studies remain a cornerstone in the history of sedative-hypnotic drug development. The long half-life of this compound ultimately limited its use as a sedative due to the risk of accumulation with repeated dosing.[6] Today, its primary application is as a preservative in pharmaceutical preparations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Methods to Induce Analgesia and Anesthesia in Crustaceans: A Supportive Decision Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. This compound | C4H7Cl3O | CID 5977 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Chlorobutanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chlorobutanol in various organic solvents. This compound (1,1,1-trichloro-2-methyl-2-propanol) is a pharmaceutical preservative with sedative, hypnotic, and weak local anesthetic properties. Its solubility is a critical parameter in formulation development, affecting its efficacy and stability in liquid dosage forms. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solvent suitability.

Core Concepts in Solubility

The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the liquid at a specific temperature to form a saturated solution. This equilibrium is influenced by several factors, including the physicochemical properties of both the solute (this compound) and the solvent, temperature, and pressure. For pharmaceutical applications, understanding the thermodynamics of dissolution—such as enthalpy and entropy of mixing—can provide deeper insights into the solvation process.

Quantitative Solubility of this compound

The following table summarizes the available quantitative and semi-quantitative solubility data for this compound in a range of common organic solvents. It is important to note that while some precise quantitative data is available, much of the publicly accessible information is qualitative or semi-quantitative.

| Solvent | Temperature (°C) | Solubility | Reference |

| Alcohols | |||

| Ethanol (95%) | 20 | 1 in 1 (g/mL) | [1] |

| Ethanol | Ambient | Very Soluble | [2] |

| Methanol | Ambient | Very Soluble | [2] |

| Ethers | |||

| Diethyl Ether | Ambient | Very Soluble | [2] |

| Chlorinated Solvents | |||

| Chloroform | Ambient | Freely Soluble | [1] |

| Glycerols | |||

| Glycerin | 20 | 1 in 10 (g/mL) | [1] |

| Oils | |||

| Volatile Oils | Ambient | Soluble | |

| Water | |||

| Water | 20 | 1 in 125 (g/mL) | [1] |

Note: "Freely soluble" and "very soluble" are qualitative terms from pharmacopeial standards. For instance, "very soluble" typically implies that less than 1 part of solvent is required to dissolve 1 part of solute. "Freely soluble" indicates that between 1 and 10 parts of solvent are needed. For precise formulation work, experimental determination of solubility at the desired temperature and in the specific solvent system is highly recommended.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1] The following protocol is a generalized procedure based on standard pharmaceutical testing methodologies.

1. Materials and Equipment:

-

This compound (anhydrous or hemihydrate, as required)

-

Selected organic solvents (analytical grade)

-

Stoppered glass flasks (e.g., 50 mL)

-

Constant temperature water bath or incubator with shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

High-Performance Liquid Chromatography (HPLC) system or a validated spectrophotometric method for concentration analysis

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of stoppered glass flasks, each containing a known volume of the respective organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the flasks for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of this compound in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the flasks to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible filter (e.g., PTFE for most organic solvents) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC or spectrophotometric method.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, mol/L, or mole fraction.

-

Logical Workflow for Solvent Selection and Solubility Determination

The following diagram illustrates a logical workflow for selecting an appropriate solvent and determining the solubility of this compound for a new formulation.

Caption: Workflow for Solvent Selection and Solubility Analysis.

This systematic approach ensures that the chosen solvent system is not only capable of dissolving the required amount of this compound but is also safe and compatible with other excipients in the final drug product.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that dictates its utility in various pharmaceutical formulations. While qualitative data provides initial guidance, precise quantitative measurements, obtained through standardized methods like the shake-flask technique, are indispensable for the development of stable and effective drug products. The provided data and protocols in this guide serve as a valuable resource for researchers and formulation scientists working with this compound.

References

The Genesis of a Pharmaceutical Staple: Conrad Willgerodt and the First Synthesis of Chlorobutanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of pharmaceutical chemistry, the synthesis of novel compounds with therapeutic potential marks significant milestones. One such pivotal discovery was the first synthesis of chlorobutanol in 1881 by the German chemist Conrad Heinrich Christoph Willgerodt (1841–1930). This technical guide delves into the historical synthesis of this compound, providing a detailed examination of the experimental protocols, quantitative data, and the underlying chemical principles. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the origins of this important pharmaceutical excipient and active ingredient.

Historical Context: Conrad Willgerodt's Contribution

Conrad Willgerodt, a prominent German chemist, is credited with the first synthesis of 1,1,1-trichloro-2-methyl-2-propanol, commonly known as this compound.[1] His work, published in the "Berichte der deutschen chemischen Gesellschaft," laid the foundation for the production of a compound that would find widespread use in the pharmaceutical industry as a preservative, sedative, hypnotic, and mild local anesthetic.[1] Willgerodt's research also led to the discovery of the Willgerodt reaction, a significant contribution to organic chemistry.

The First Synthesis of this compound (1881)

The seminal synthesis of this compound was achieved through the base-catalyzed reaction of chloroform with acetone.[1] The reaction is a nucleophilic addition of the trichloromethanide anion, formed from chloroform in the presence of a strong base, to the carbonyl carbon of acetone.

The Core Reaction

The fundamental chemical transformation is as follows:

Acetone + Chloroform --(Base)--> this compound

Modern Experimental Protocols for this compound Synthesis

Over the decades, the synthesis of this compound has been refined. The following protocols are based on modern adaptations of Willgerodt's original method and are presented to provide a detailed understanding of the experimental procedure.

Protocol 1: Synthesis using Potassium Hydroxide in Ethanol

This protocol utilizes an alcoholic solution of potassium hydroxide as the base.

Reactants and Reagents:

| Compound | Molecular Weight ( g/mol ) | Moles | Quantity |

| Acetone | 58.08 | ~0.86 | 50 g |

| Chloroform | 119.38 | ~0.17 | 20 g |